![molecular formula C17H19BrN2O B14796499 2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B14796499.png)
2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes and pigments. This particular compound is notable for its unique structure, which includes a bromine atom, a tert-butyl group, and a methylphenyl diazenyl group attached to a phenol ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol typically involves a multi-step process. One common method starts with the bromination of 4-tert-butylphenol to form 2-bromo-4-tert-butylphenol. This intermediate is then subjected to diazotization and azo coupling reactions with 4-methylphenylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenol group can also participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity .
類似化合物との比較
Similar Compounds
2-bromo-4-tert-butylphenol: Lacks the azo group and has different chemical properties.
4-bromo-2,6-di-tert-butylphenol: Similar structure but with additional tert-butyl groups.
2,6-dibromo-4-(tert-butyl)phenol: Contains two bromine atoms and a tert-butyl group.
Uniqueness
2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol is unique due to its combination of a bromine atom, a tert-butyl group, and a methylphenyl diazenyl group. This unique structure imparts specific chemical and physical properties that make it valuable in various applications .
特性
分子式 |
C17H19BrN2O |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C17H19BrN2O/c1-11-5-7-13(8-6-11)19-20-15-10-12(17(2,3)4)9-14(18)16(15)21/h5-10,21H,1-4H3 |
InChIキー |
HEWCHOBPPVEOCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (2-butyl-3-benzofuranyl)[5-[2-(diethylamino)ethoxy]-2-thienyl]-](/img/structure/B14796420.png)
![(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796431.png)
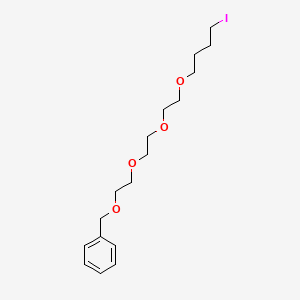
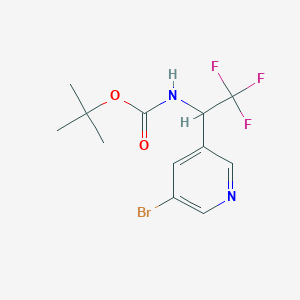
![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)
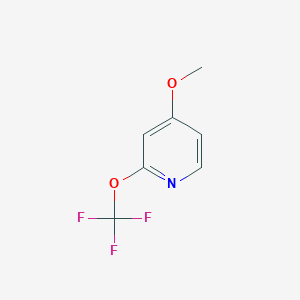
![3-[2-(difluoromethoxy)phenyl]-12-(6-methoxypyridin-3-yl)-1,4,8,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B14796488.png)
![Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14796493.png)
![(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796495.png)
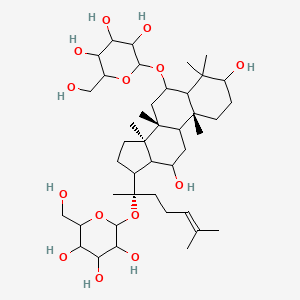
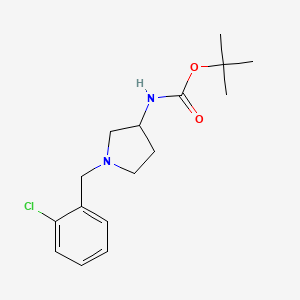
![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)
![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
![3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14796513.png)
